molecular formula C14H18Cl2N2O B596413 2-(6-(p-tolyloxy)pyridin-3-yl)ethanaMine dihydrochloride CAS No. 1337880-30-4

2-(6-(p-tolyloxy)pyridin-3-yl)ethanaMine dihydrochloride

Cat. No.: B596413
CAS No.: 1337880-30-4
M. Wt: 301.211
InChI Key: LJIHDXUUIMMFLI-UHFFFAOYSA-N
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Description

2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C14H18Cl2N2O and a molecular weight of 301.22 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of 6-chloropyridin-3-amine with p-tolyl alcohol in the presence of a base to form the intermediate 6-(p-tolyloxy)pyridin-3-amine. This intermediate is then reacted with ethylene oxide to produce 2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine. Finally, the ethanamine is treated with hydrochloric acid to obtain the dihydrochloride salt .

Chemical Reactions Analysis

2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine dihydrochloride can be compared with other similar compounds, such as:

    2-(6-(p-tolyloxy)pyridin-3-yl)ethanol: This compound has a similar structure but lacks the ethanamine group.

    6-(p-tolyloxy)pyridin-3-amine: This intermediate compound is used in the synthesis of this compound.

    2-(6-(p-tolyloxy)pyridin-3-yl)acetic acid: This compound has a carboxylic acid group instead of the ethanamine group.

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities.

Properties

IUPAC Name

2-[6-(4-methylphenoxy)pyridin-3-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.2ClH/c1-11-2-5-13(6-3-11)17-14-7-4-12(8-9-15)10-16-14;;/h2-7,10H,8-9,15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIHDXUUIMMFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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